molecular formula C20H24N2O B11352651 5,6-dimethyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole CAS No. 1018125-26-2

5,6-dimethyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11352651
CAS No.: 1018125-26-2
M. Wt: 308.4 g/mol
InChI Key: UVQOQTADIBYPLK-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the reaction of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole core.

    Substitution Reactions:

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with a phenol derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

5,6-DIMETHYL-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylbenzimidazole: A simpler derivative with similar core structure but lacking the phenoxy group.

    2-Phenylbenzimidazole: Another benzimidazole derivative with a phenyl group instead of the phenoxy group.

    Omeprazole: A benzimidazole-based drug used as a proton pump inhibitor.

Uniqueness

5,6-DIMETHYL-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenoxy group and the 5,6-dimethyl substitutions enhance its potential as a versatile compound in various applications.

Properties

CAS No.

1018125-26-2

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

5,6-dimethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C20H24N2O/c1-12(2)16-7-6-13(3)8-19(16)23-11-20-21-17-9-14(4)15(5)10-18(17)22-20/h6-10,12H,11H2,1-5H3,(H,21,22)

InChI Key

UVQOQTADIBYPLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=C(N2)C=C(C(=C3)C)C

Origin of Product

United States

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